Technical Whitepaper: Synthesis, Characterization, and Applications of N-[3-(hydrazinocarbonyl)phenyl]benzamide
Technical Whitepaper: Synthesis, Characterization, and Applications of N-[3-(hydrazinocarbonyl)phenyl]benzamide
Executive Summary
N-[3-(hydrazinocarbonyl)phenyl]benzamide (CAS: 499979-51-0) represents a critical pharmacophore and synthetic intermediate in medicinal chemistry. Structurally comprising a benzamide core coupled with a meta-substituted hydrazide moiety, this compound serves as a "privileged scaffold"—a molecular framework capable of providing ligands for diverse biological targets.
This technical guide details the optimized synthesis, physicochemical properties, and downstream applications of this compound. It is designed for researchers requiring a robust, self-validating protocol for generating this intermediate, primarily for its conversion into bioactive 1,3,4-oxadiazoles, thiadiazoles, and triazoles used in kinase inhibition and antimicrobial research.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]
| Property | Specification |
| IUPAC Name | N-[3-(hydrazinecarbonyl)phenyl]benzamide |
| Common Name | 3-Benzamidobenzohydrazide |
| CAS Number | 499979-51-0 |
| Molecular Formula | C₁₄H₁₃N₃O₂ |
| Molecular Weight | 255.27 g/mol |
| Predicted LogP | 1.82 ± 0.4 (Moderate Lipophilicity) |
| H-Bond Donors | 3 (Amide NH, Hydrazide NH, NH₂) |
| H-Bond Acceptors | 2 (Carbonyl Oxygens) |
| Solubility | Soluble in DMSO, DMF; Sparingly soluble in Ethanol; Insoluble in Water |
Retrosynthetic Analysis & Strategy
To design a robust synthesis, we apply a disconnection approach. The target molecule contains two amide-like linkages: a robust benzamide bond and a more nucleophilic hydrazide tail.
Strategic Logic:
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Disconnection: The hydrazide group is best introduced last via nucleophilic acyl substitution of an ester. Introducing it early risks side reactions during benzoylation due to the high nucleophilicity of the hydrazine moiety.
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Precursor Selection: 3-Aminobenzoic acid is the ideal starting material. It provides the meta-substitution pattern and differentiated functional groups (amine vs. carboxylic acid).
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Protection/Activation: The carboxylic acid is protected as a methyl ester to facilitate purification and activate the carbonyl for the final hydrazinolysis.
Diagram: Retrosynthetic Logic
Caption: Retrosynthetic disconnection showing the linear assembly strategy to avoid chemoselectivity issues.
Detailed Experimental Protocol
This protocol utilizes a two-step sequence: N-Benzoylation followed by Hydrazinolysis . This route is preferred over direct coupling for its high yield and purity profile.
Step 1: Synthesis of Methyl 3-benzamidobenzoate
Objective: Selective acylation of the aniline nitrogen.
Reagents:
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Methyl 3-aminobenzoate (10 mmol, 1.51 g)
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Benzoyl chloride (11 mmol, 1.28 mL)
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Triethylamine (Et₃N) (15 mmol, 2.1 mL)
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Dichloromethane (DCM) (anhydrous, 30 mL)
Procedure:
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Setup: In a 100 mL round-bottom flask equipped with a drying tube, dissolve Methyl 3-aminobenzoate in anhydrous DCM. Cool the solution to 0°C in an ice bath.
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Addition: Add Et₃N followed by the dropwise addition of Benzoyl chloride over 15 minutes. Causality: Slow addition at low temperature prevents di-acylation and controls the exotherm.
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Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 7:3).
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Workup: Wash the organic layer with 1M HCl (2 x 15 mL) to remove unreacted amine/Et₃N, followed by saturated NaHCO₃ (2 x 15 mL) to remove excess acid chloride products.
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Isolation: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Recrystallize from Ethanol/Water if necessary.
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Yield Expectation: 85–92% (White solid).
Step 2: Synthesis of N-[3-(hydrazinocarbonyl)phenyl]benzamide
Objective: Conversion of the ester to the hydrazide.
Reagents:
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Methyl 3-benzamidobenzoate (Intermediate from Step 1) (5 mmol, 1.27 g)
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Hydrazine hydrate (80% or 98%) (25 mmol, 1.25 mL)
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Ethanol (Absolute, 20 mL)
Procedure:
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Setup: Dissolve the intermediate in absolute ethanol in a 50 mL round-bottom flask.
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Addition: Add Hydrazine hydrate (5 equivalents). Causality: Excess hydrazine is required to drive the equilibrium forward and prevent the formation of the dimer (diacylhydrazine).
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Reflux: Heat the mixture to reflux (80°C) for 6–10 hours.
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Observation: A white precipitate typically forms as the reaction progresses (the hydrazide is often less soluble in hot ethanol than the ester).
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Workup: Cool the mixture to RT and then to 4°C. Filter the solid precipitate.
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Purification: Wash the filter cake copiously with cold ethanol and ether to remove excess hydrazine. Recrystallize from ethanol/DMF mixture.
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Yield Expectation: 75–85% (White crystalline solid).
Diagram: Synthesis Workflow
Caption: Step-by-step synthetic workflow for the production of the target benzamide hydrazide.
Analytical Characterization (Self-Validation)
To validate the synthesis, the following spectral signatures must be confirmed.
| Technique | Diagnostic Signal | Structural Confirmation |
| IR Spectroscopy | 3200–3300 cm⁻¹ (Broad) | N-H stretching (Amide & Hydrazide) |
| 1640–1660 cm⁻¹ (Strong) | C=O stretching (Benzamide) | |
| 1610–1630 cm⁻¹ | C=O stretching (Hydrazide) | |
| ¹H NMR (DMSO-d₆) | δ 10.4–10.5 ppm (s, 1H) | Amide NH (Benzamide core) |
| δ 9.8 ppm (s, 1H) | Hydrazide NH | |
| δ 8.3 ppm (s, 1H) | H-2 of central phenyl ring (isolated proton) | |
| δ 4.5 ppm (br s, 2H) | Hydrazide NH₂ (Exchangeable with D₂O) | |
| Mass Spectrometry | m/z 256.1 [M+H]⁺ | Confirms Molecular Weight (255.[1]27) |
Quality Control Check: The absence of a singlet at ~3.9 ppm (OCH₃) in the proton NMR confirms complete conversion of the ester to the hydrazide.
Applications & Derivatization[1][2][7][10]
This compound is rarely the end-point drug; it is a versatile divergent intermediate . The hydrazide moiety is a "chemical handle" for cyclization reactions.
Key Derivatization Pathways:
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1,3,4-Oxadiazoles: Reaction with carboxylic acids (POCl₃ cyclization) or CS₂/KOH creates oxadiazole thiones. These motifs are prevalent in anticancer (VEGFR inhibitors) and antimicrobial agents.
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Schiff Bases (Hydrazones): Condensation with aromatic aldehydes yields acylhydrazones, often screened for iron-chelating and antitubercular activity.
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1,2,4-Triazoles: Reaction with phenyl isothiocyanate followed by basic cyclization yields triazoles.
Diagram: Utility Map
Caption: Divergent synthesis pathways utilizing the target compound as a scaffold.
Safety & Handling
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Hydrazine Hydrate: Highly toxic, corrosive, and a suspected carcinogen. Handle only in a fume hood. Use double-gloving (Nitrile). Neutralize waste with dilute hypochlorite solution before disposal.
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Benzoyl Chloride: Lachrymator. Reacts violently with water.
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Product Handling: While the final benzamide derivative is solid and less volatile, it should be treated as a potential bioactive agent (irritant).
References
-
Sinfoo Biotech. (n.d.).[2] N-[3-(hydrazinocarbonyl)phenyl]benzamide Product Page. Retrieved from [2]
-
National Institutes of Health (NIH). (2021). Synthesis of 3-Amino-4-substituted Monocyclic ß-Lactams—Important Structural Motifs in Medicinal Chemistry. PMC8745321. Retrieved from
-
MDPI. (2009). Synthesis of novel 3-Hydrazino-3-oxo-N-(4-sulfamoylphenyl)-propanamide. Molbank 2009.[3] Retrieved from
-
ResearchGate. (2019). Synthesis and Biological Activity of 2-Amino-N-phenylbenzamides. Retrieved from
-
Google Patents. (2021). CN112898274B - N-Phenyl Aromatic Carboxamide Compounds and Their Preparation. Retrieved from
Sources
- 1. Synthesis of a new series of 3-functionalised-1-phenyl-1,2,3-triazole sulfamoylbenzamides as carbonic anhydrase I, II, IV and IX inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. n-[3-(hydrazinocarbonyl)phenyl]benzamide,(CAS# 499979-51-0)|Sinfoo BIOCHEM [sinfoobiotech.com]
- 3. Synthesis of novel 3-Hydrazino-3-oxo-N-(4-sulfamoylphenyl)-propanamide | MDPI [mdpi.com]
